2-(2-Phenylethyl)morpholine

Description

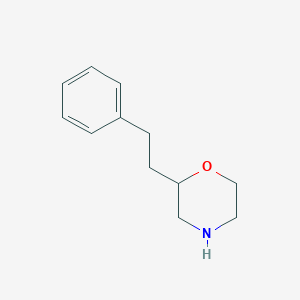

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-phenylethyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-2-4-11(5-3-1)6-7-12-10-13-8-9-14-12/h1-5,12-13H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXIWKJLQPACJEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58039-64-8 | |

| Record name | 2-(2-phenylethyl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(2-Phenylethyl)morpholine: Physicochemical Properties, Synthesis, and Biological Profile

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core basic properties of 2-(2-Phenylethyl)morpholine, a heterocyclic amine with potential applications in drug discovery and development. This document delves into its physicochemical characteristics, outlines a detailed synthetic protocol, and explores its predicted pharmacological profile, metabolic fate, and toxicological considerations. Methodologies for its analytical determination are also presented. This guide is intended to serve as a foundational resource for researchers and scientists engaged in the exploration of novel morpholine-based compounds.

Introduction

The morpholine scaffold is a privileged structure in medicinal chemistry, prized for its ability to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1] Its integration into drug candidates can enhance aqueous solubility, modulate lipophilicity, and improve metabolic stability. When combined with the phenylethylamine backbone, a well-known pharmacophore responsible for the psychoactive properties of numerous natural and synthetic compounds, the resulting molecule, this compound, presents an intriguing subject for investigation. This guide aims to provide a detailed technical overview of this compound, laying the groundwork for its further exploration in drug discovery programs.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Due to the limited availability of experimental data for this compound, the following properties have been predicted using established in silico models.

| Property | Predicted Value | Method/Tool | Citation |

| Molecular Formula | C₁₂H₁₇NO | - | |

| Molecular Weight | 191.27 g/mol | - | |

| pKa (Basic) | 8.5 ± 0.5 | ChemAxon | [2] |

| logP | 1.9 ± 0.3 | Molinspiration | [3] |

| Aqueous Solubility | -1.8 log(mol/L) | ALOGPS | [[“]] |

Expert & Experience Insights:

The predicted pKa suggests that at physiological pH (7.4), this compound will exist in a protonated state, which can influence its interaction with biological targets and its solubility. The predicted logP value indicates a moderate lipophilicity, suggesting a good balance for oral absorption and blood-brain barrier penetration. The predicted aqueous solubility is moderate. These in silico predictions provide a valuable starting point for experimental design, guiding formulation development and the selection of appropriate biological assays.

Synthesis of this compound

The synthesis of this compound can be achieved through several established routes for the formation of substituted morpholines. A reliable and scalable approach involves the N-alkylation of morpholine with a suitable phenylethyl electrophile.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Phenylethyl bromide

-

To a stirred solution of 2-phenylethanol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add phosphorus tribromide (0.4 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, slowly pour the reaction mixture into ice-cold water.

-

Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude 2-phenylethyl bromide, which can be used in the next step without further purification.

Step 2: Synthesis of this compound [5][6]

-

To a solution of 2-phenylethyl bromide (1.0 eq) in acetonitrile, add morpholine (1.2 eq) and anhydrous potassium carbonate (2.0 eq).

-

Heat the reaction mixture to reflux (approximately 82 °C) and stir for 12-16 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Trustworthiness & Self-Validation:

The progress of each reaction step should be meticulously monitored by appropriate analytical techniques (TLC, GC-MS, or LC-MS) to ensure complete conversion and identify any potential side products. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the obtained data with expected values.

Predicted Pharmacological Profile

The pharmacological activity of this compound can be inferred from the known activities of its constituent pharmacophores: the phenylethylamine core and the morpholine ring. Phenylethylamines are known to interact with monoamine neurotransmitter systems, while the morpholine moiety can modulate physicochemical properties and interact with various biological targets.

Postulated Mechanism of Action

Caption: Potential biological targets of this compound.

Based on the structure-activity relationships of related phenylethylamine derivatives, this compound is predicted to act as a monoamine reuptake inhibitor, with potential activity at dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.[7][8] The phenylethylamine backbone is a key structural feature for interaction with these transporters. Furthermore, it may exhibit direct modulatory effects on postsynaptic receptors, such as dopamine D2, serotonin 5-HT2A, and adrenergic receptors.[[“]][10][11][12] The morpholine ring likely influences the compound's affinity and selectivity for these targets.

Recommended In Vitro Screening Cascade

-

Primary Binding Assays: Radioligand binding assays to determine the affinity (Ki) for DAT, SERT, and NET.

-

Functional Assays: In vitro uptake assays in cells expressing the respective transporters to determine the potency (IC₅₀) of reuptake inhibition.

-

Receptor Profiling: A broad panel of receptor binding assays (e.g., GPCR screen) to identify potential off-target activities and further elucidate the mechanism of action.

Predicted Metabolism and Toxicological Considerations

Metabolic Pathways

The metabolism of this compound is anticipated to be primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[13][14][15] Based on the metabolism of structurally similar N-substituted morpholines and phenylethylamines, the following metabolic transformations are likely:

Caption: Predicted metabolic pathways of this compound.

-

N-Dealkylation: Cleavage of the bond between the morpholine nitrogen and the phenylethyl group, yielding morpholine and 2-phenylethylamine. This is a common metabolic pathway for N-alkylamines.

-

Aromatic Hydroxylation: Introduction of a hydroxyl group onto the phenyl ring, a typical reaction catalyzed by CYP2D6 for phenylethylamine derivatives.

-

Oxidation of the Morpholine Ring: Oxidation at the carbon atoms adjacent to the nitrogen or oxygen atoms of the morpholine ring.

Toxicological Profile

The toxicological profile of this compound is not yet established. However, potential toxicities can be inferred from its structural components. Phenylethylamine derivatives can exhibit sympathomimetic and central nervous system stimulant effects, which at high doses may lead to cardiovascular and neurological adverse effects.[16][17] Morpholine itself is a corrosive substance, and some N-substituted morpholines have shown irritant properties.[14] Therefore, comprehensive toxicological evaluation, including in vitro cytotoxicity assays and in vivo acute toxicity studies, is essential.

Analytical Methodologies

Accurate and sensitive analytical methods are crucial for the characterization, quantification, and pharmacokinetic studies of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of volatile and semi-volatile compounds like this compound.

Workflow for GC-MS Analysis:

Caption: General workflow for the GC-MS analysis of this compound.

Protocol:

-

Sample Preparation: For biological matrices, perform liquid-liquid extraction (LLE) with an organic solvent (e.g., ethyl acetate) or solid-phase extraction (SPE) to isolate the analyte.

-

Derivatization (Optional): To improve chromatographic properties and sensitivity, derivatization with an acylating agent (e.g., trifluoroacetic anhydride) can be performed.

-

GC-MS Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or DB-17ms).

-

Injector Temperature: 250-280 °C.

-

Oven Program: Start at a low temperature (e.g., 80 °C), ramp to a high temperature (e.g., 280 °C) to ensure elution of the analyte.

-

Ionization Mode: Electron Impact (EI) for fragmentation and library matching, or Chemical Ionization (CI) for enhanced molecular ion signal.

-

Detection: Scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis.

-

High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a suitable detector is another powerful technique for the analysis of this compound, particularly for non-volatile metabolites.

Workflow for HPLC Analysis:

References

- 1. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. consensus.app [consensus.app]

- 5. svv-research-data.s3.ap-south-1.amazonaws.com [svv-research-data.s3.ap-south-1.amazonaws.com]

- 6. Amine alkylation - Wikipedia [en.wikipedia.org]

- 7. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]

- 9. consensus.app [consensus.app]

- 10. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The effects of pargyline and 2-phenylethylamine on D1-like dopamine receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Serotonin receptor blockade potentiates behavioural effects of beta-phenylethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Metabolism of N-methyl, N-propargylphenylethylamine: studies with human liver microsomes and cDNA expressed cytochrome P450 (CYP) enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Metabolism of N-Methyl, N-propargylphenylethylamine: Studies with Human Liver Microsomes and cDNA Expressed Cytochrome P450 (CYP) Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CYP2D6 - Wikipedia [en.wikipedia.org]

- 16. Details for Phenethylamines [unodc.org]

- 17. med.virginia.edu [med.virginia.edu]

An In-depth Technical Guide to 2-(2-Phenylethyl)morpholine (CAS: 58039-64-8)

A Keystone Intermediate for CNS-Targeted Drug Discovery

Authored by: Your Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-(2-Phenylethyl)morpholine, a versatile heterocyclic building block of significant interest to researchers and professionals in drug development. This document delves into the synthesis, characterization, and potential applications of this compound, with a particular focus on its role as a precursor to potent and selective dopamine D4 receptor ligands. Detailed experimental protocols for its synthesis and prospective functionalization are provided, alongside methodologies for in-vitro pharmacological evaluation. This guide is intended to serve as a practical resource for scientists engaged in the exploration of novel therapeutics targeting the central nervous system.

Introduction: The Significance of the Morpholine Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical and pharmacokinetic properties.[1] Its presence can improve aqueous solubility, metabolic stability, and receptor binding affinity. Morpholine derivatives have demonstrated a vast array of pharmacological activities, including anticancer, anti-inflammatory, and notable effects on the central nervous system (CNS).[2][3] Within this chemical space, this compound emerges as a valuable intermediate, combining the favorable properties of the morpholine ring with the phenylethylamine motif, a core structure in many neuroactive compounds.[4] This guide will elucidate the chemistry and potential of this specific molecule.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of this compound is fundamental for its application in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 58039-64-8 | [5] |

| Molecular Formula | C₁₂H₁₇NO | [5] |

| Molecular Weight | 191.27 g/mol | [5] |

| IUPAC Name | This compound | [6] |

| Synonyms | 2-Phenethylmorpholine | [7] |

| Canonical SMILES | C1COC(CN1)CCC2=CC=CC=C2 | [5] |

Spectroscopic Data

Definitive structural confirmation of this compound relies on standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra of N-substituted morpholines exhibit characteristic patterns. The morpholine ring protons typically appear as complex multiplets in the aliphatic region, while the phenylethyl group shows distinct aromatic and ethyl chain signals.[8]

-

Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this compound. The electron ionization (EI) mass spectrum is expected to show the molecular ion peak (M⁺) at m/z 191, along with characteristic fragments resulting from the cleavage of the phenylethyl side chain and the morpholine ring.[2]

Synthesis of this compound

The most direct and industrially scalable synthesis of this compound is the N-alkylation of morpholine with a suitable phenylethyl electrophile, such as 2-phenylethyl bromide.[9] This reaction is a classic example of nucleophilic substitution.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and effect on free radical processes on some substituted morpholine derivatives with potential biologic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Item - Photocatalytic Synthesis of Substituted 2âAryl Morpholines via Diastereoselective Annulation - American Chemical Society - Figshare [acs.figshare.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Practical Alkoxythiocarbonyl Auxiliaries for Ir(I)-Catalyzed C–H Alkylation of Azacycles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigmatic Mechanism of Action of 2-(2-Phenylethyl)morpholine: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the putative mechanism of action of 2-(2-phenylethyl)morpholine, a synthetic compound with a chemical structure suggestive of significant neuromodulatory potential. In the absence of direct empirical data for this specific molecule, this document synthesizes established principles of medicinal chemistry and pharmacology, drawing upon structure-activity relationship (SAR) studies of its core pharmacophores: the phenylethylamine backbone and the morpholine ring. We postulate that the primary mechanism of action of this compound involves the inhibition of monoamine transporters, particularly the dopamine transporter (DAT) and the norepinephrine transporter (NET). Furthermore, potential interactions with sigma (σ) receptors and monoamine oxidase (MAO) enzymes are considered as secondary or contributing mechanisms. This guide is intended for researchers, scientists, and drug development professionals, offering a robust theoretical framework and detailed experimental protocols to facilitate the empirical validation of this compound's pharmacological profile.

Introduction: The Structural Rationale for a Neuromodulatory Role

The chemical architecture of this compound, characterized by a phenylethylamine skeleton linked to a morpholine heterocycle, strongly implies an interaction with key protein targets within the central nervous system (CNS). The phenylethylamine moiety is a classic pharmacophore found in a vast array of endogenous neurotransmitters (e.g., dopamine, norepinephrine) and synthetic psychoactive compounds, renowned for its interaction with monoamine transporters.[1][2][3][4][5][6] The incorporation of a morpholine ring, a common motif in medicinal chemistry, can modulate a compound's physicochemical properties and introduce additional binding interactions, potentially influencing its affinity for targets such as sigma receptors or monoamine oxidase.[7][8][9][10][11]

This guide will deconstruct the probable pharmacology of this compound by examining the established roles of its constituent parts and outline the necessary experimental workflows to elucidate its precise mechanism of action.

Postulated Primary Mechanism of Action: Monoamine Transporter Inhibition

Based on extensive SAR studies of phenylethylamine analogs, the most probable primary mechanism of action for this compound is the inhibition of dopamine (DAT) and norepinephrine (NET) reuptake.[1][2][3][4][5][6]

The Role of the Phenylethylamine Scaffold

The unsubstituted phenylethylamine core is a well-established substrate for both DAT and NET. The addition of substituents on the amine can shift the pharmacological profile from a substrate (releaser) to a reuptake inhibitor (blocker). The morpholine ring, in this case, acts as a bulky N-substituent, which is consistent with an inhibitory action.[4][6]

Causality of Monoamine Transporter Inhibition

By binding to DAT and NET, this compound is hypothesized to block the reabsorption of dopamine and norepinephrine from the synaptic cleft into the presynaptic neuron. This inhibition would lead to an increased concentration and prolonged residence time of these neurotransmitters in the synapse, thereby enhancing dopaminergic and noradrenergic signaling.

Visualizing the Hypothesized Action at the Synapse

Caption: Hypothesized inhibition of DAT/NET by this compound.

Potential Secondary Mechanisms of Action

While monoamine transporter inhibition is the most likely primary mechanism, the morpholine moiety suggests potential interactions with other CNS targets.

Sigma (σ) Receptor Modulation

The morpholine ring is a known pharmacophore in many high-affinity sigma receptor ligands.[12][13][14] Sigma-1 receptors, in particular, are intracellular chaperones that modulate a variety of signaling pathways and ion channels. Binding to these receptors could contribute to the overall pharmacological profile of the compound.

Monoamine Oxidase (MAO) Inhibition

Certain morpholine-containing structures have been shown to exhibit inhibitory activity against MAO-A and MAO-B, enzymes responsible for the degradation of monoamine neurotransmitters.[7][10][15][16][17][18] Inhibition of MAO would also lead to increased synaptic levels of dopamine and norepinephrine, complementing the effects of transporter inhibition.

Experimental Validation: A Step-by-Step Approach

To empirically determine the mechanism of action of this compound, a systematic pharmacological evaluation is required. The following protocols are standard, validated methods for assessing a compound's activity at the hypothesized targets.

Experimental Workflow Diagram

Caption: A systematic workflow for the pharmacological characterization.

Protocol: Dopamine Transporter (DAT) Uptake Inhibition Assay[19][20][21][22][23]

-

Objective: To determine the functional potency (IC50) of this compound in inhibiting dopamine uptake via DAT.

-

Materials:

-

HEK-293 cells stably expressing human DAT (hDAT).

-

Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer.

-

Radioligand: [3H]Dopamine.

-

Test Compound: this compound, serially diluted.

-

Reference Inhibitor: GBR 12909 or Nomifensine.

-

96-well microplates, cell harvester, scintillation fluid, and microplate scintillation counter.

-

-

Procedure:

-

Cell Culture: Plate hDAT-expressing HEK-293 cells in 96-well plates and grow to 80-90% confluency.

-

Assay Preparation: On the day of the experiment, wash the cells with pre-warmed assay buffer.

-

Compound Incubation: Add diluted test compound or reference inhibitor to the appropriate wells. Include vehicle controls for total uptake and a saturating concentration of a known inhibitor for non-specific uptake. Pre-incubate for 10-20 minutes at 37°C.

-

Uptake Initiation: Add [3H]Dopamine to all wells to initiate the uptake reaction. Incubate for a predetermined time within the linear range of uptake (e.g., 10 minutes) at 37°C.

-

Termination: Rapidly terminate the uptake by washing the cells multiple times with ice-cold assay buffer.

-

Cell Lysis and Quantification: Lyse the cells and transfer the lysate to scintillation vials. Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific uptake by subtracting non-specific uptake from total uptake. Plot the percentage of specific uptake against the log concentration of the test compound to determine the IC50 value using non-linear regression.

-

Protocol: Norepinephrine Transporter (NET) Radioligand Binding Assay[24][25][26][27][28]

-

Objective: To determine the binding affinity (Ki) of this compound for the norepinephrine transporter.

-

Materials:

-

Cell membranes from a cell line expressing human NET (hNET).

-

Radioligand: [3H]Nisoxetine.

-

Test Compound: this compound, serially diluted.

-

Reference Compound: Desipramine.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

96-well plates, glass fiber filters, filtration apparatus, and liquid scintillation counter.

-

-

Procedure:

-

Membrane Preparation: Prepare a suspension of hNET-expressing cell membranes in assay buffer.

-

Assay Setup: In a 96-well plate, combine the membrane suspension, [3H]Nisoxetine (at a concentration near its Kd), and varying concentrations of the test compound. For total binding, add assay buffer instead of the test compound. For non-specific binding, add a saturating concentration of Desipramine.

-

Incubation: Incubate the plate for 60-90 minutes at room temperature to reach equilibrium.

-

Filtration: Terminate the incubation by rapid filtration through a glass fiber filter mat using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Dry the filters, add scintillation cocktail, and quantify the bound radioactivity.

-

Data Analysis: Calculate the IC50 value from the competition curve and then convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Protocol: Sigma-1 Receptor Binding Assay[13][14][29][30][31]

-

Objective: To determine the binding affinity (Ki) of this compound for the sigma-1 receptor.

-

Materials:

-

Guinea pig brain or liver membrane homogenates (rich in sigma-1 receptors).

-

Radioligand: --INVALID-LINK---Pentazocine.

-

Test Compound: this compound, serially diluted.

-

Reference Compound: Haloperidol.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

-

Procedure:

-

Follow a similar competitive binding protocol as described for the NET assay (Section 4.3), using --INVALID-LINK---Pentazocine as the radioligand and Haloperidol to define non-specific binding.

-

Protocol: MAO-A and MAO-B Inhibition Assay[15][16][17][18][32]

-

Objective: To determine the inhibitory potency (IC50) of this compound against MAO-A and MAO-B.

-

Materials:

-

Recombinant human MAO-A and MAO-B enzymes.

-

Substrate: Kynuramine (for both enzymes) or specific substrates like benzylamine for MAO-B.

-

Reference Inhibitors: Clorgyline (MAO-A selective) and Selegiline (MAO-B selective).

-

Assay Buffer and detection reagents for measuring the product (e.g., 4-hydroxyquinoline) or hydrogen peroxide.

-

Fluorimetric or spectrophotometric plate reader.

-

-

Procedure:

-

Enzyme Reaction Setup: In a 96-well plate, pre-incubate the MAO-A or MAO-B enzyme with varying concentrations of this compound or a reference inhibitor.

-

Initiate Reaction: Add the substrate to start the enzymatic reaction.

-

Incubation: Incubate at 37°C for a specified time.

-

Detection: Stop the reaction and measure the product formation using a plate reader.

-

Data Analysis: Plot the percentage of enzyme activity against the log concentration of the inhibitor to calculate the IC50 value.

-

Data Interpretation and Building the Pharmacological Profile

The data generated from these assays will allow for a comprehensive understanding of the mechanism of action of this compound.

Quantitative Data Summary (Hypothetical Data for Illustrative Purposes)

The following table presents hypothetical data for this compound, based on the known activities of structurally related compounds, to illustrate how the results would be presented.

| Target | Assay Type | Parameter | Hypothetical Value (nM) |

| Dopamine Transporter (DAT) | Uptake Inhibition | IC50 | 150 |

| Norepinephrine Transporter (NET) | Binding Affinity | Ki | 85 |

| Sigma-1 Receptor | Binding Affinity | Ki | > 1000 |

| Monoamine Oxidase A (MAO-A) | Enzyme Inhibition | IC50 | > 5000 |

| Monoamine Oxidase B (MAO-B) | Enzyme Inhibition | IC50 | > 5000 |

This is illustrative data and does not represent actual experimental results.

Interpreting the Profile

Based on the hypothetical data, this compound would be characterized as a potent inhibitor of the norepinephrine transporter and a moderately potent inhibitor of the dopamine transporter, with weak or negligible activity at sigma-1 receptors and monoamine oxidase enzymes. This would confirm the primary mechanism of action as a dual norepinephrine-dopamine reuptake inhibitor.

Conclusion and Future Directions

While the precise mechanism of action of this compound awaits empirical validation, this guide provides a robust, evidence-based framework for its investigation. The structural analogy to known monoamine reuptake inhibitors strongly suggests that its primary pharmacological action is the inhibition of DAT and NET. The detailed experimental protocols provided herein offer a clear path for researchers to test this hypothesis and to explore potential secondary activities at sigma receptors and MAO. Elucidation of this compound's pharmacological profile will be a critical step in determining its potential therapeutic utility and will contribute valuable knowledge to the field of medicinal chemistry and neuropharmacology.

References

- 1. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]

- 2. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship -Biomolecules & Therapeutics | Korea Science [koreascience.kr]

- 3. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. | Semantic Scholar [semanticscholar.org]

- 9. e3s-conferences.org [e3s-conferences.org]

- 10. Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]

- 12. Phenazocine - Wikipedia [en.wikipedia.org]

- 13. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 16. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]

- 18. evotec.com [evotec.com]

Pharmacological profile of 2-(2-Phenylethyl)morpholine derivatives

An In-Depth Technical Guide to the Pharmacological Profile of 2-(2-Phenylethyl)morpholine Derivatives

Introduction: The Morpholine Scaffold in Modern Drug Discovery

The morpholine ring, a six-membered heterocycle containing both an ether and an amine functional group, is recognized in medicinal chemistry as a "privileged scaffold".[1][2][3] Its unique physicochemical properties—including favorable metabolic stability, aqueous solubility, and synthetic accessibility—make it a versatile component in the design of novel therapeutic agents.[1][4][5] When combined with a 2-phenylethyl moiety, the resulting this compound core structure gives rise to a class of compounds with significant and diverse pharmacological activities. These derivatives have been explored for their potential in treating a wide range of conditions, from neurological disorders to inflammatory diseases and cancer.[1][6][7]

This guide provides a comprehensive overview of the pharmacological profile of this compound derivatives, synthesizing data on their synthesis, structure-activity relationships (SAR), mechanisms of action, and therapeutic potential. It is intended for researchers and drug development professionals seeking to understand and leverage this promising chemical scaffold.

Synthetic Strategies for this compound Derivatives

The synthesis of the this compound core and its analogues can be achieved through several strategic pathways. A common and effective method involves the reaction of a suitably substituted amino alcohol with an appropriate electrophile, leading to cyclization.[8] The phenylethyl group can be introduced at various stages of the synthesis, depending on the desired substitution pattern and the availability of starting materials.

A generalized synthetic workflow is outlined below:

Caption: Generalized synthetic pathways to this compound derivatives.

Detailed Protocol: Synthesis via Reductive Amination

This protocol describes a representative synthesis of a this compound derivative starting from a ribonucleoside, which showcases the versatility of forming the morpholine ring itself.[9]

Objective: To synthesize a substituted morpholino nucleoside derivative.

Materials:

-

Ribonucleoside (e.g., Adenosine)

-

Sodium periodate (NaIO₄)

-

Alkylamine hydrochloride salt (e.g., phenethylamine HCl)

-

Sodium cyanoborohydride (NaBH₃CN) or a similar reducing agent

-

Methanol (MeOH)

-

Water (H₂O)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Oxidation: Dissolve the ribonucleoside (1.0 eq) in a mixture of MeOH and H₂O. Cool the solution to 0°C in an ice bath.

-

Add sodium periodate (2.2 eq) portion-wise over 15 minutes, maintaining the temperature at 0°C.

-

Stir the reaction mixture at 0°C for 1 hour. The formation of the intermediate dialdehyde can be monitored by TLC.

-

Reductive Amination: To the reaction mixture containing the in-situ generated dialdehyde, add the phenethylamine hydrochloride salt (2.5 eq).

-

Slowly add sodium cyanoborohydride (3.0 eq) to the mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction by adding a saturated NaHCO₃ solution until the effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the desired N-substituted morpholine nucleoside derivative.

Pharmacodynamics and Mechanism of Action

The pharmacological effects of this compound derivatives are largely dictated by their interactions with specific molecular targets, most notably the sigma (σ) receptors.[10][11]

Primary Molecular Target: Sigma (σ) Receptors

Sigma receptors, particularly the σ₁ subtype, are chaperone proteins located at the mitochondria-associated endoplasmic reticulum membrane. They are implicated in a wide array of cellular functions and are a key target for therapeutic intervention in neurological and psychiatric disorders.[10]

Several morpholine-containing compounds have demonstrated high affinity and selectivity for the σ₁ receptor.[11] For instance, the compound 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide was found to have a high affinity for the σ₁ receptor (Ki = 42 nM) and was 36 times more selective for σ₁ over the σ₂ subtype.[11] Molecular docking studies suggest that the protonated morpholine nitrogen forms a crucial salt bridge with the aspartate residue (Asp126) in the σ₁ receptor binding pocket, anchoring the ligand. The phenylethyl group then engages in hydrophobic and aromatic interactions with other key residues such as Tyr120, His154, and Trp164.[11]

Caption: Pharmacophore model for this compound derivatives at the σ₁ receptor.

Structure-Activity Relationships (SAR)

The affinity and selectivity of these derivatives for their targets are highly dependent on their structural features. Key SAR insights include:

-

The Morpholine Ring: The basic nitrogen within the morpholine ring is critical for activity at many receptors, including sigma and opioid receptors, as it typically forms an ionic bond with an acidic residue in the binding site.[11][12]

-

The Phenylethyl Group: The length and nature of the substituent on the morpholine nitrogen significantly influence binding affinity. For opioid receptors, an N-phenethyl group is often optimal for high affinity.[13] Shortening this chain to a benzyl group can result in a dramatic loss of affinity.[13]

-

Substitution on the Phenyl Ring: Modifications to the phenyl ring of the phenylethyl group can fine-tune selectivity and potency. For example, adding electron-withdrawing groups can alter the electronic properties and steric profile, leading to different interactions within the receptor's binding pocket.

Receptor Binding Affinities

The following table summarizes the in-vitro binding affinities for a series of structurally related compounds, illustrating the impact of structural modifications on sigma receptor binding. While not direct this compound derivatives, these analogues share key pharmacophoric features and provide valuable SAR insights.[10]

| Compound | R Group | Kᵢ σ₁ (nM) | Kᵢ σ₂ (nM) | σ₁/σ₂ Selectivity |

| 4b | Phenyl | 2.7 | 27 | 10 |

| 4c | 4-Fluorophenyl | 3.5 | - | - |

| 5b | Phenethyl | 13 | 102 | 7.8 |

| 8f | Phenethyl | 10 | 165 | 16.5 |

| Data synthesized from a study on novel sigma receptor ligands.[10] |

Pharmacological Effects and Therapeutic Potential

The interaction of this compound derivatives with their molecular targets translates into a broad spectrum of pharmacological activities.

-

Antinociceptive (Analgesic) Effects: Ligands that bind to the σ₁ receptor have been shown to modulate pain pathways. Local peripheral and intrathecal administration of σ₁ receptor ligands can produce a significant reduction in formalin-induced nociception, suggesting potential efficacy in treating inflammatory pain.[11]

-

Neuroprotective Activity: The morpholine scaffold is associated with neuroprotective effects.[1] By modulating sigma receptors, these compounds may influence calcium signaling, ion channel function, and cellular stress responses, offering a potential therapeutic avenue for neurodegenerative diseases.

-

Anticancer Activity: Numerous morpholine derivatives have demonstrated potent antiproliferative activities against various cancer cell lines.[6][7] Some compounds act by inhibiting key signaling pathways like the PI3K/Akt/mTOR pathway, leading to apoptosis in cancer cells.[6]

-

Anti-inflammatory Effects: Certain morpholine derivatives have shown anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenases (COX-1 and COX-2).[14]

Key Experimental Protocols

To validate the biological activity of these compounds, specific and robust assays are required. The following is a standardized protocol for determining a compound's binding affinity for the σ₁ receptor.

Protocol: Sigma-1 (σ₁) Receptor Radioligand Binding Assay

Objective: To determine the inhibitory constant (Kᵢ) of a test compound for the σ₁ receptor using a competitive radioligand binding assay.

Caption: Workflow for a σ₁ Receptor Radioligand Binding Assay.

Materials:

-

Membrane preparation from cells or tissues expressing σ₁ receptors (e.g., guinea pig brain).

-

Radioligand: --INVALID-LINK---pentazocine (specific activity ~30-60 Ci/mmol).

-

Non-specific binding control: Haloperidol (10 µM final concentration).

-

Test compounds dissolved in DMSO, then diluted in assay buffer.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

96-well plates.

-

Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethylenimine.

-

Scintillation vials and scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Plate Setup: In a 96-well plate, add assay buffer, varying concentrations of the test compound, and the membrane preparation (typically 150-200 µg protein per well).

-

Total Binding Wells: Contain buffer, membranes, and radioligand.

-

Non-Specific Binding (NSB) Wells: Contain buffer, membranes, radioligand, and a high concentration of an unlabeled ligand (e.g., 10 µM Haloperidol).

-

Test Compound Wells: Contain buffer, membranes, radioligand, and the test compound at various concentrations (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

-

Incubation: Initiate the binding reaction by adding the radioligand (e.g., --INVALID-LINK---pentazocine to a final concentration of ~2-3 nM). Incubate the plate at 37°C for 150 minutes.

-

Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. Quickly wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters into scintillation vials, add scintillation cocktail, and allow to equilibrate. Count the radioactivity in a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding: (Total Binding cpm) - (NSB cpm).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding) using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the receptor.

-

Conclusion and Future Directions

Derivatives of the this compound scaffold represent a versatile and promising class of compounds with significant pharmacological potential. Their ability to interact with high affinity at key molecular targets, particularly the sigma-1 receptor, makes them attractive candidates for the development of novel therapeutics for pain, neurodegenerative disorders, and cancer.

Future research should focus on:

-

Optimizing Selectivity: Synthesizing new analogues to improve selectivity for specific receptor subtypes (e.g., σ₁ vs. σ₂) to minimize off-target effects.

-

Elucidating In Vivo Efficacy: Moving promising compounds from in vitro assays to in vivo models of disease to validate their therapeutic potential.

-

Pharmacokinetic Profiling: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure they possess drug-like characteristics suitable for clinical development.[5]

By leveraging the principles of medicinal chemistry and a deeper understanding of structure-activity relationships, the this compound scaffold will continue to be a valuable platform for the discovery of next-generation therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Morpholine synthesis [organic-chemistry.org]

- 9. Synthesis of N-substituted morpholine nucleoside derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Discovery of 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide: A selective σ1 receptor ligand with antinociceptive effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Structure-Activity Relationships of LP1 Derivatives: N-Methyl-N-phenylethylamino Analogues as Novel MOR Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

The Phenylethylmorpholine Scaffold: A Strategic Building Block in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine heterocycle is a cornerstone of medicinal chemistry, prized for its ability to confer favorable physicochemical properties such as improved solubility and metabolic stability. Within this privileged class of structures, 2-(2-phenylethyl)morpholine stands out as a particularly valuable building block. Its unique three-dimensional structure, combining a flexible phenylethyl tail with a conformationally constrained morpholine ring, provides an ideal framework for targeting complex binding sites in a variety of protein targets. This technical guide offers an in-depth exploration of this compound's role in contemporary synthesis, with a primary focus on its application in the development of selective dopamine D4 receptor antagonists. We will dissect the strategic considerations behind its use, provide detailed, field-proven synthetic protocols, and present a critical analysis of the structure-activity relationships that govern its derivatization.

Introduction: The Strategic Value of the Morpholine Moiety

The morpholine ring is a recurring motif in a multitude of FDA-approved drugs, a testament to its utility in drug design.[1] Its presence can enhance aqueous solubility, improve metabolic stability by blocking sites of metabolism, and provide a key hydrogen bond acceptor through its oxygen atom. Furthermore, the chair conformation of the morpholine ring introduces a degree of conformational rigidity that can be exploited to orient substituents in a precise three-dimensional arrangement for optimal target engagement.

The this compound scaffold builds upon these advantages by incorporating a phenylethyl group. This appendage serves as a versatile anchor or recognition element for a variety of biological targets, particularly those with hydrophobic pockets. The ethylene linker provides rotational flexibility, allowing the phenyl group to adopt an optimal binding orientation. This combination of a rigidifying heterocycle and a flexible aromatic side chain makes this compound a powerful tool for navigating the complex landscapes of protein binding sites.

Core Application: A Key Building Block for Dopamine D4 Receptor Antagonists

A prominent and compelling application of the this compound scaffold is in the synthesis of selective antagonists for the dopamine D4 receptor. The D4 receptor, a member of the D2-like family of G-protein coupled receptors, is implicated in a range of neurological and psychiatric disorders, including schizophrenia, Parkinson's disease, and substance abuse.[2] Consequently, the development of selective D4 antagonists is an area of intense research.

The chiral this compound core has proven to be an exceptional scaffold for achieving high potency and selectivity for the D4 receptor. A prime example is the molecular probe ML398 , a potent and selective D4 antagonist developed through the NIH Molecular Libraries Program.[1][3] The synthesis and characterization of ML398 underscore the strategic importance of the (R)-2-(2-phenylethyl)morpholine building block.

Causality of Choice: Why the this compound Scaffold?

The selection of the this compound scaffold for the development of D4 antagonists was not arbitrary. Structure-activity relationship (SAR) studies have revealed that the combination of the morpholine ring and the phenylethyl group is crucial for potent and selective D4 antagonism.[4]

-

The Morpholine Ring: The oxygen atom of the morpholine can act as a hydrogen bond acceptor, interacting with key residues in the D4 receptor binding pocket. The nitrogen atom serves as a convenient point for derivatization, allowing for the introduction of various substituents to fine-tune potency, selectivity, and pharmacokinetic properties.

-

The Phenylethyl Group: This lipophilic group is thought to occupy a hydrophobic sub-pocket within the D4 receptor. The length and flexibility of the ethyl linker are critical for positioning the phenyl ring for optimal van der Waals interactions.

-

Stereochemistry at the C2 Position: The biological activity of these compounds is highly dependent on the stereochemistry at the 2-position of the morpholine ring. For ML398 and related analogs, the (R)-enantiomer is the active isomer, highlighting the importance of a precise three-dimensional arrangement of the phenylethyl group for effective receptor binding.[4]

Synthesis of the Core Building Block: (R)-2-(2-Phenylethyl)morpholine

The synthesis of enantiomerically pure 2-substituted morpholines is a key challenge that has been addressed through various innovative strategies, including asymmetric hydrogenation and organocatalysis.[2][5][6] An effective organocatalytic approach enables the synthesis of the chiral morpholine precursor to ML398.

Enantioselective Synthesis of the Chiral Morpholine Precursor

A robust method for preparing the chiral morpholine core involves an organocatalytic α-chlorination of an aldehyde, followed by a cyclization reaction. This process provides the desired enantiomer with high stereocontrol.

Experimental Protocol: Organocatalytic Synthesis of a Chiral Morpholine Precursor

This protocol is adapted from the synthetic route used to generate the core of ML398 and similar D4 antagonists.[4]

Step 1: Organocatalytic α-Chlorination

-

To a solution of 4-phenylbutanal (1.0 eq) in a suitable solvent such as dichloromethane, add an organocatalyst (e.g., a proline derivative) and N-chlorosuccinimide (NCS).

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

-

Upon completion, quench the reaction and perform an aqueous work-up.

-

Purify the resulting α-chloroaldehyde by column chromatography.

Step 2: Reductive Amination and Cyclization

-

To a solution of the α-chloroaldehyde in a solvent like dichloromethane, add an amino alcohol (e.g., 2-aminoethanol).

-

Add a reducing agent, such as sodium triacetoxyborohydride, to facilitate the reductive amination.

-

The subsequent intramolecular cyclization occurs to form the N-protected chiral morpholine.

-

Deprotection of the nitrogen (if necessary) yields the desired (R)-2-(2-phenylethyl)morpholine.

Diagram of Synthetic Workflow

Caption: Synthesis of the chiral building block.

Application in Synthesis: The Preparation of ML398

With the enantiomerically pure (R)-2-(2-phenylethyl)morpholine in hand, the final step in the synthesis of ML398 is a straightforward N-alkylation.

Experimental Protocol: Synthesis of ML398 [3]

-

In a microwave vial, suspend (R)-2-phenethylmorpholine (1.0 eq) in anhydrous acetonitrile.

-

Add potassium carbonate (5.0 eq) and 4-chlorobenzyl bromide (1.0 eq).

-

Heat the reaction mixture under microwave irradiation to 120 °C for 10 minutes.

-

After cooling, add water and extract the product with ethyl acetate.

-

Dry the organic layer over sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude material by column chromatography (0-30% ethyl acetate in hexanes) to yield pure ML398.

Diagram of ML398 Synthesis

Caption: N-alkylation to yield ML398.

Quantitative Data and Characterization

The successful synthesis and application of this compound and its derivatives rely on rigorous characterization and quantitative assessment of biological activity.

Table 1: Physicochemical and Spectroscopic Data

| Property | Value | Source |

| This compound | ||

| Molecular Formula | C₁₂H₁₇NO | [7] |

| Molecular Weight | 191.27 g/mol | [7] |

| ¹H NMR (CDCl₃) | δ 7.32-7.18 (m, 5H), 3.95-3.85 (m, 2H), 3.70-3.60 (m, 2H), 2.90-2.65 (m, 4H), 2.60-2.45 (m, 2H) | [8] (Predicted) |

| ¹³C NMR (CDCl₃) | δ 141.0, 128.6, 128.4, 126.1, 71.8, 67.2, 54.3, 51.0, 36.4, 33.9 | [7] (Predicted) |

| ML398 | ||

| Molecular Formula | C₁₉H₂₂ClNO | [3] |

| Molecular Weight | 315.84 g/mol | [3] |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.29-7.13 (m, 9H), 3.84 (m, 1H), 3.65 (m, 1H), 3.52 (d, J = 13.2 Hz, 1H), 3.38 (d, J = 13.2 Hz, 1H), 2.85 (m, 1H), 2.68 (m, 2H), 2.50 (m, 1H), 2.05 (m, 1H), 1.87 (m, 1H), 1.73 (dm, J = 64 Hz, 2H) | [3] |

Table 2: Biological Activity Data for ML398

| Parameter | Value | Target | Source |

| IC₅₀ | 130 nM | Dopamine D4 Receptor | [1][3] |

| Kᵢ | 36 nM | Dopamine D4 Receptor | [1][3] |

| Selectivity | >100-fold vs D₁, D₂, D₃, D₅ | Other Dopamine Receptors | [1][3] |

Conclusion and Future Outlook

This compound has established itself as a building block of significant strategic importance in medicinal chemistry. Its utility is particularly evident in the development of selective dopamine D4 receptor antagonists, where its unique structural features are leveraged to achieve high potency and selectivity. The successful synthesis of the potent and selective D4 antagonist ML398 serves as a compelling case study, demonstrating the power of this scaffold in modern drug discovery. As our understanding of the structural requirements for targeting other challenging biological targets continues to grow, it is anticipated that the this compound core will find even broader applications, further solidifying its status as a privileged scaffold in the synthesis of novel therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. spectrabase.com [spectrabase.com]

- 8. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Neuropharmacological Activities of 2-(2-Phenylethyl)morpholine

Disclaimer: This document provides a comprehensive theoretical framework and a proposed investigational guide for the neuropharmacological activities of 2-(2-phenylethyl)morpholine. As of the time of writing, extensive direct experimental data for this specific molecule is not widely available in published literature. The hypotheses and protocols herein are extrapolated from the well-established pharmacology of the morpholine scaffold and phenylethylamine derivatives.

Introduction: Unveiling the Potential of a Privileged Scaffold

The quest for novel therapeutics for central nervous system (CNS) disorders is a paramount challenge in modern medicine. The morpholine ring is recognized as a "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to confer advantageous physicochemical, metabolic, and pharmacokinetic properties.[1][2] Its presence can enhance aqueous solubility, metabolic stability, and, crucially, the ability to cross the blood-brain barrier (BBB).[3][4] When combined with a phenylethylamine backbone—a core structure of many endogenous neurotransmitters and psychoactive compounds—the resulting molecule, this compound, emerges as a compelling candidate for neuropharmacological investigation.

This guide provides a foundational framework for researchers, scientists, and drug development professionals to explore the potential of this compound. We will delve into its synthesis, hypothesize its neuropharmacological profile based on established structure-activity relationships (SAR), and provide detailed, field-proven experimental protocols to rigorously test these hypotheses.[5]

PART 1: Synthesis and Characterization

A robust and reproducible synthesis is the cornerstone of any new chemical entity's investigation. The synthesis of this compound can be approached through established methodologies for N-alkylation or reductive amination. A plausible and efficient route is outlined below.

Proposed Synthetic Protocol: Reductive Amination

This protocol is based on the reaction of 2-morpholinone with a Grignard reagent derived from 2-phenylethyl bromide, followed by reduction.

Step 1: Grignard Reaction

-

To a flame-dried, three-necked flask under an inert argon atmosphere, add magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of 2-phenylethyl bromide (1.0 eq) in anhydrous tetrahydrofuran (THF) to the magnesium turnings. Maintain a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at reflux for 1 hour to ensure the complete formation of the Grignard reagent.

-

Cool the Grignard solution to 0 °C.

-

In a separate flask, dissolve 2-morpholinone (1.1 eq) in anhydrous THF and add it dropwise to the cooled Grignard reagent.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 2: Reduction of the Intermediate

-

Dissolve the crude intermediate from Step 1 in anhydrous THF under an argon atmosphere.

-

Cool the solution to 0 °C.

-

Slowly add lithium aluminum hydride (LAH) (1.5 eq) portion-wise.

-

Allow the reaction to warm to room temperature and then heat to reflux for 4 hours.

-

Cool the reaction to 0 °C and quench sequentially by the slow addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).

-

Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Physicochemical Properties (Predicted)

A compound's physicochemical properties are critical determinants of its pharmacokinetic profile, particularly its ability to be absorbed and penetrate the CNS.

| Property | Predicted Value | Significance for CNS Activity |

| Molecular Formula | C₁₂H₁₇NO | |

| Molecular Weight | 191.27 g/mol [6] | Adherence to Lipinski's Rule of Five for drug-likeness. |

| XlogP | 1.8 | Optimal lipophilicity for BBB penetration.[7] |

| pKa (of conjugate acid) | ~7.5 - 8.5 | Partial ionization at physiological pH, balancing solubility and membrane permeability. |

| Polar Surface Area (PSA) | 21.3 Ų | Low PSA is favorable for BBB crossing.[7] |

PART 2: Hypothesized Neuropharmacological Profile & Mechanisms of Action

The structure of this compound suggests potential interactions with several key CNS targets. The phenylethylamine moiety is a classic pharmacophore for monoaminergic systems, while the morpholine ring can modulate affinity and selectivity for various receptors.[8]

Potential Molecular Targets

-

Serotonin (5-HT) Receptors: The phenylethylamine scaffold is present in many 5-HT receptor agonists and reuptake inhibitors. Specifically, the 5-HT₂A receptor is a key target for psychedelic and antidepressant compounds.[8]

-

Dopamine (DA) and Norepinephrine (NE) Transporters: As a phenylethylamine derivative, there is a high probability of interaction with the dopamine transporter (DAT) and norepinephrine transporter (NET), potentially inhibiting the reuptake of these neurotransmitters. This is a primary mechanism for many antidepressant and stimulant drugs.

-

Sigma (σ) Receptors: Morpholine-containing ligands have shown high affinity for σ₁ and σ₂ receptors, which are implicated in neuroprotection, mood regulation, and analgesia.

Hypothesized Signaling Pathway: Modulation of Monoaminergic Systems

We hypothesize that this compound may act as a monoamine reuptake inhibitor, increasing the synaptic concentrations of dopamine, norepinephrine, and/or serotonin. This increased neurotransmitter availability would lead to enhanced postsynaptic receptor activation and downstream signaling cascades.

Caption: Hypothesized mechanism of action for this compound.

PART 3: A Framework for Experimental Validation

A systematic, multi-tiered approach is essential to characterize the neuropharmacological profile of a novel compound. The following experimental workflow is proposed.

Caption: Proposed experimental workflow for neuropharmacological profiling.

Detailed Experimental Protocols

1. In Vitro Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of this compound for a panel of CNS targets (e.g., DAT, NET, SERT, 5-HT receptors, σ receptors).

-

Principle: The test compound competes with a known radiolabeled ligand for binding to receptors in a tissue homogenate or cell membrane preparation. The amount of radioligand displaced is proportional to the affinity of the test compound.

-

Methodology:

-

Membrane Preparation: Prepare membrane homogenates from rodent brain tissue (e.g., striatum for DAT, cortex for SERT/NET) or from cell lines expressing the target receptor.

-

Assay Buffer: Prepare an appropriate binding buffer for the specific target.

-

Reaction Mixture: In a 96-well plate, add the membrane preparation, a fixed concentration of the appropriate radioligand (e.g., [³H]WIN 35,428 for DAT), and varying concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁵ M).

-

Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Termination & Harvesting: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (concentration of the compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

2. In Vivo Forced Swim Test (FST) [9]

-

Objective: To screen for potential antidepressant-like activity.

-

Principle: Rodents placed in an inescapable cylinder of water will eventually adopt an immobile posture. Antidepressant treatments are known to reduce the duration of this immobility.[10]

-

Apparatus: A transparent glass cylinder (40 cm high, 20 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

-

Methodology:

-

Habituation (Day 1): Place each mouse individually into the swim cylinder for a 15-minute pre-swim session. This is to induce a state of behavioral despair. Remove, dry, and return the mouse to its home cage.

-

Drug Administration (Day 2): Administer this compound or a vehicle control via intraperitoneal (i.p.) injection 30-60 minutes before the test session. A positive control group (e.g., fluoxetine) should also be included.

-

Test Session (Day 2): Place the mouse back into the cylinder for a 6-minute test session. Video record the session for later analysis.

-

Behavioral Scoring: Score the last 4 minutes of the test session. An observer, blind to the treatment conditions, should quantify the total time spent immobile (defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water).

-

Data Analysis: Compare the immobility time between the treatment groups using a one-way ANOVA followed by post-hoc tests (e.g., Dunnett's test) to compare against the vehicle control. A significant reduction in immobility time suggests an antidepressant-like effect.

-

3. In Vivo Elevated Plus Maze (EPM) [11]

-

Objective: To assess anxiolytic-like activity.

-

Principle: The test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds are expected to increase the proportion of time spent and entries made into the open arms of the maze.[12][13]

-

Apparatus: A plus-shaped maze elevated 50 cm above the floor, with two open arms (50 x 10 cm) and two closed arms (50 x 10 x 40 cm) arranged opposite each other.

-

Methodology:

-

Acclimation: Acclimate the animals to the testing room for at least 1 hour before the experiment.

-

Drug Administration: Administer this compound, vehicle, or a positive control (e.g., diazepam) i.p. 30 minutes prior to testing.

-

Test Session: Place the mouse in the center of the maze, facing one of the open arms. Allow the mouse to explore the maze for 5 minutes. The session is recorded by an overhead video camera.

-

Behavioral Scoring: A blinded observer scores the following parameters:

-

Number of entries into the open and closed arms (an entry is defined as all four paws in an arm).

-

Time spent in the open and closed arms.

-

-

Data Analysis: Calculate the percentage of open arm entries ([open entries / total entries] x 100) and the percentage of time spent in the open arms ([time in open arms / total time] x 100). Compare the groups using a one-way ANOVA. A significant increase in these parameters indicates an anxiolytic-like effect.

-

PART 4: Potential Therapeutic Applications & Future Directions

Should this compound demonstrate significant activity in the proposed screening cascade, particularly as a monoamine reuptake inhibitor with an anxiolytic or antidepressant profile, it could represent a lead compound for the treatment of:

-

Major Depressive Disorder (MDD)

-

Generalized Anxiety Disorder (GAD)

-

Neuropathic Pain

-

Attention-Deficit/Hyperactivity Disorder (ADHD)

Future research should focus on establishing a detailed structure-activity relationship by synthesizing and testing analogues. Further investigations would include more complex behavioral models, pharmacokinetic studies to determine brain penetration and metabolic fate, and off-target liability screening to build a comprehensive safety and efficacy profile.

References

- 1. researchgate.net [researchgate.net]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | 58039-64-8 | ICA03964 [biosynth.com]

- 7. mdpi.com [mdpi.com]

- 8. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. herbmedpharmacol.com [herbmedpharmacol.com]

- 10. researchgate.net [researchgate.net]

- 11. A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects [cpn.or.kr]

- 12. jetir.org [jetir.org]

- 13. Animal models for screening anxiolytic-like drugs: a perspective - PMC [pmc.ncbi.nlm.nih.gov]

Potential therapeutic targets of 2-(2-Phenylethyl)morpholine

An In-Depth Technical Guide to the Potential Therapeutic Targets of 2-(2-Phenylethyl)morpholine

Executive Summary

This compound is a synthetic molecule featuring a core phenylmorpholine scaffold. While direct pharmacological data on this specific compound is limited in publicly accessible literature, its structural analogy to a well-documented class of psychoactive compounds, namely phenmetrazine and its derivatives, provides a strong rationale for investigating its potential therapeutic targets.[1][2] This guide synthesizes information from related compounds to postulate and explore the most probable molecular targets for this compound. The primary focus is on its potential as a monoamine releasing agent, targeting the dopamine and norepinephrine transporters, with significant therapeutic implications for disorders such as Attention-Deficit/Hyperactivity Disorder (ADHD), obesity, and substance use disorders.[3][4] Furthermore, based on the established neuroprotective activities of other morpholine-containing ligands, this document explores the Sigma-1 Receptor (σ1R) as a high-potential secondary target, relevant for neurodegenerative diseases and neuronal injury.[5][6] This technical guide provides a structured, evidence-based framework for researchers and drug development professionals, outlining key targets, their mechanistic underpinnings, and detailed experimental protocols for validation.

Introduction: From Chemical Structure to Biological Hypothesis

The morpholine heterocycle is a privileged structure in medicinal chemistry, known for conferring favorable pharmacokinetic properties and enabling a wide range of biological activities.[7][8] When incorporated into a phenylmorpholine framework, as in this compound, the resulting molecule bears a strong resemblance to compounds known to interact with the central nervous system.

Chemical Identity of this compound

-

Molecular Weight: 191.27 g/mol [9]

-

Structure: A morpholine ring substituted at the 2-position with a phenylethyl group.

-

CAS Number: 58039-64-8[9]

The Phenylmorpholine Precedent: A Foundation for CNS Activity

The therapeutic exploration of this compound is logically grounded in the extensive research on its analogs. Phenmetrazine (3-methyl-2-phenylmorpholine), a classic example, was formerly used as an anorectic (appetite suppressant) and is a potent psychostimulant.[2] Pharmacological studies have definitively characterized phenmetrazine and its derivatives as monoamine neurotransmitter releasing agents, with a strong preference for the dopamine and norepinephrine systems.[2][3] This established activity profile of the core scaffold forms the primary hypothesis for the mechanism of action of this compound.

Primary Target Class: Monoamine Transporters (DAT & NET)

The most direct therapeutic hypothesis posits that this compound functions as a norepinephrine-dopamine releasing agent (NDRA), similar to its structural relatives.[2]

Mechanism of Action: Substrate-Type Releasers

Unlike reuptake inhibitors which simply block transporter function from the outside, substrate-type releasers are actively transported into the presynaptic neuron by monoamine transporters like the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET). Once inside, they disrupt the vesicular storage of neurotransmitters, leading to a reversal of transporter function and a significant, non-vesicular efflux of dopamine and norepinephrine into the synaptic cleft. This mechanism underlies the potent stimulant and anorectic effects of compounds like phenmetrazine.[3]

Inferred Pharmacological Profile

Based on data from phenmetrazine, the activity of this compound is expected to be potent at DAT and NET, with substantially weaker effects at the Serotonin Transporter (SERT).[2][3] This profile suggests a classic stimulant effect with potential therapeutic benefits in conditions characterized by dopamine and norepinephrine dysregulation.

Table 1: Pharmacological Profile of Phenmetrazine at Monoamine Transporters

| Compound | Action | DAT (EC₅₀, nM) | NET (EC₅₀, nM) | SERT (EC₅₀, nM) | Reference |

|---|---|---|---|---|---|

| Phenmetrazine | Releasing Agent | 70 - 131 | 29 - 50 | 7,765 - >10,000 | [2] |

| Pseudophenmetrazine | Releasing Agent | 1,457 | 514 | >10,000 | [11] |

EC₅₀ (Half-maximal effective concentration): Lower values indicate higher potency.

Therapeutic Implications

-

ADHD and Obesity: The stimulant properties derived from enhanced dopaminergic and noradrenergic signaling are well-established therapeutic principles for ADHD and as appetite suppressants.[1]

-

Substance Use Disorders: Emerging evidence suggests that some phenmetrazine analogs may be candidate treatments for cocaine dependence, potentially by substituting the reinforcing effects of illicit stimulants with a more controlled, pharmacologically delivered alternative.[3] The development of compounds in this class is actively being pursued for addiction treatment.[4][12]

Experimental Protocol: Validation of Monoamine Release

The definitive test for the primary hypothesis is an in vitro monoamine release assay using synaptosomes. This protocol provides a robust system for quantifying the potency and efficacy of a test compound as a releasing agent.

Protocol 2.4.1: In Vitro Monoamine Release Assay in Rat Brain Synaptosomes

-

Preparation of Synaptosomes:

-

Euthanize adult Sprague-Dawley rats according to IACUC-approved procedures.

-

Rapidly dissect brain regions of interest (e.g., striatum for DAT, hippocampus for NET).

-

Homogenize tissue in ice-cold 0.32 M sucrose solution.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

-

Pellet the synaptosomes from the supernatant by centrifuging at 17,000 x g for 20 minutes at 4°C.

-

Resuspend the synaptosomal pellet in a physiological buffer (e.g., Krebs-bicarbonate buffer).

-

-

Radiolabel Loading:

-

Pre-incubate the synaptosomal suspension at 37°C for 15 minutes.

-

Load the synaptosomes with a specific radiolabeled neurotransmitter (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET) at a final concentration of ~10 nM.

-

Incubate for 30 minutes at 37°C to allow for transporter-mediated uptake.

-

-

Release Assay:

-

Wash the loaded synaptosomes three times with ice-cold buffer to remove excess radiolabel, pelleting by centrifugation between washes.

-

Resuspend the final pellet in fresh buffer.

-